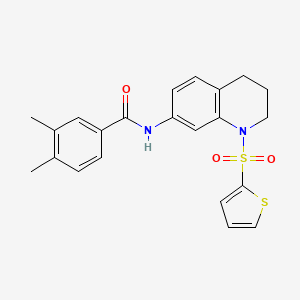

![molecular formula C11H14N2O3 B2608526 Ethyl 2-[(2-carbamoylphenyl)amino]acetate CAS No. 105234-33-1](/img/structure/B2608526.png)

Ethyl 2-[(2-carbamoylphenyl)amino]acetate

Overview

Description

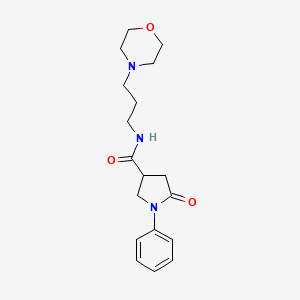

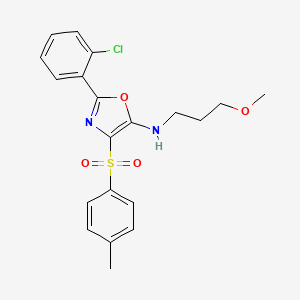

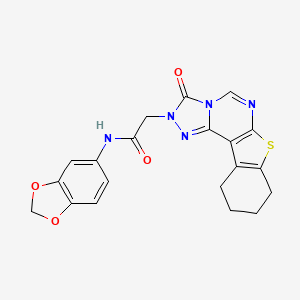

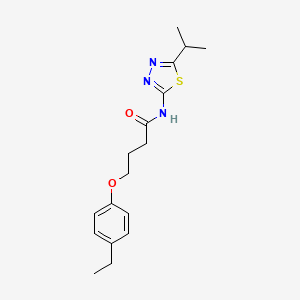

Ethyl 2-[(2-carbamoylphenyl)amino]acetate is an organic compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for Ethyl 2-[(2-carbamoylphenyl)amino]acetate is1S/C11H14N2O3/c1-2-16-10(14)7-13-9-6-4-3-5-8(9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

Ethyl 2-[(2-carbamoylphenyl)amino]acetate is a powder that is stored at room temperature . It has a molecular weight of 222.24 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the search results.Scientific Research Applications

Pharmacology

In pharmacology, Ethyl 2-[(2-carbamoylphenyl)amino]acetate is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure, featuring both an amino and a carboxyl group, makes it a versatile building block for creating a wide range of molecules, including potential medications .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows chemists to construct complex molecules through various reactions such as amidation or esterification, which are crucial in developing new organic compounds with potential applications in different fields of chemistry.

Material Science

In material science, Ethyl 2-[(2-carbamoylphenyl)amino]acetate could be used in the development of novel materials. Its molecular structure may contribute to the creation of polymers with unique properties, such as enhanced durability or thermal stability .

Biochemistry Research

In biochemistry research, this compound can be involved in enzyme-substrate studies due to its carbamoyl and amino groups. It might act as an inhibitor or activator in enzymatic reactions, providing insights into enzyme mechanisms and aiding in the discovery of new biochemical pathways .

Medicinal Chemistry

Ethyl 2-[(2-carbamoylphenyl)amino]acetate: is of interest in medicinal chemistry for drug design and discovery. It could be a key fragment in the synthesis of drug candidates, especially in the search for novel therapeutic agents targeting specific receptors or enzymes .

Industrial Uses

While not traditionally associated with industrial applications, the compound’s potential for creating various derivatives could make it valuable in industrial processes. For instance, it could be used in the synthesis of dyes, additives, or other chemicals required in manufacturing .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(2-carbamoylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-9-6-4-3-5-8(9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTDCASLMNAHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2608443.png)

![4-[2-(2,5-Difluorophenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxy-3-ethoxybenzonitrile](/img/structure/B2608446.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2608448.png)

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2608453.png)

![(E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2608455.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2608457.png)

![Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2608463.png)